molecular formula C25H25N3O4S B2972056 N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 946259-05-8

N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No. B2972056
CAS RN: 946259-05-8
M. Wt: 463.55
InChI Key: WISJADDAVXUSSB-UHFFFAOYSA-N
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Description

The compound “N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide” has a molecular weight of 477.58 and a molecular formula of C26 H27 N3 O4 S .

Scientific Research Applications

Cytotoxic Activity

One study explores the synthesis of novel sulfonamide derivatives, including compounds similar to N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide, for their cytotoxic activity against cancer cell lines. Compound 17, with a structure related to the one , showed significant potency against breast cancer cell lines, highlighting its potential as an anticancer agent (Ghorab et al., 2015).

Antitumor Properties

Another study focused on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents, noting the tetrahydroisoquinoline moiety's presence in biologically active molecules. These derivatives were tested for their anticancer activity, with some showing potent cytotoxicity against breast cancer cell lines, indicating the promise of such compounds in cancer treatment (Redda et al., 2010).

Antimicrobial Activity

Research on 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives synthesized from 1,2,3,4-tetrahydroisoquinoline revealed their antimicrobial activity. This study suggests that compounds with bromine substitution exhibited a good activity profile, demonstrating the potential for such derivatives in antimicrobial applications (Rao et al., 2020).

Antimalarial Activity

A quantitative structure-activity relationship study of tebuquine and related biphenyl derivatives, including those resembling the chemical structure of interest, showed potent antimalarial activity against Plasmodium berghei in mice. This research underscores the importance of structural modifications for enhancing antimalarial potency, indicating the therapeutic potential of such compounds in malaria treatment (Werbel et al., 1986).

properties

IUPAC Name

N-[4-[(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]-3-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-17-15-21(26-18(2)29)11-13-24(17)33(31,32)27-22-10-12-23-20(16-22)9-6-14-28(23)25(30)19-7-4-3-5-8-19/h3-5,7-8,10-13,15-16,27H,6,9,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISJADDAVXUSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide

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